molecular formula C12H10F6O B044295 4-Vinylbenzyl hexafluoroisopropyl ether CAS No. 111158-92-0

4-Vinylbenzyl hexafluoroisopropyl ether

Cat. No.: B044295
CAS No.: 111158-92-0
M. Wt: 284.20 g/mol
InChI Key: CLSJJYHEGNASDC-UHFFFAOYSA-N
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Description

1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is a fluorinated organic compound that features a vinylbenzene moiety attached to a hexafluoropropan-2-yl group via an oxy-methyl linkage. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects from the hexafluoropropan-2-yl group.

Scientific Research Applications

1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene has several applications in scientific research:

Safety and Hazards

HFIP is classified as a dangerous substance. It can cause severe skin burns and eye damage. It’s also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

HFIP is being explored for its potential use in various subdomains of organic chemistry, including transition metal-catalyzed C–H bond functionalization reactions . It’s also being studied for its potential use in the synthesis of hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene can be synthesized through a multi-step process:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene undergoes several types of chemical reactions:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

    Polymerization: The vinyl group can participate in radical polymerization to form polymers.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Substitution: Reagents like bromine or nitric acid for bromination or nitration, respectively.

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) for radical polymerization.

Major Products:

    Oxidation: Epoxides or diols.

    Substitution: Brominated or nitrated derivatives.

    Polymerization: Polymers with fluorinated side chains.

Mechanism of Action

The mechanism by which 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene exerts its effects is primarily through its electron-withdrawing hexafluoropropan-2-yl group. This group stabilizes reactive intermediates and enhances the compound’s reactivity in various chemical reactions. The vinyl group allows for polymerization, forming stable polymers with unique properties .

Comparison with Similar Compounds

Uniqueness: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is unique due to the combination of the electron-withdrawing hexafluoropropan-2-yl group and the reactive vinylbenzene moiety. This combination imparts both high reactivity and stability, making it suitable for various advanced applications in materials science and chemistry .

Properties

CAS No.

111158-92-0

Molecular Formula

C12H10F6O

Molecular Weight

284.20 g/mol

IUPAC Name

1-ethenyl-4-(1,1,1,2,3,3-hexafluoropropan-2-yloxymethyl)benzene

InChI

InChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-11(15,10(13)14)12(16,17)18/h2-6,10H,1,7H2

InChI Key

CLSJJYHEGNASDC-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)COC(C(F)(F)F)C(F)(F)F

Canonical SMILES

C=CC1=CC=C(C=C1)COC(C(F)F)(C(F)(F)F)F

Origin of Product

United States

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